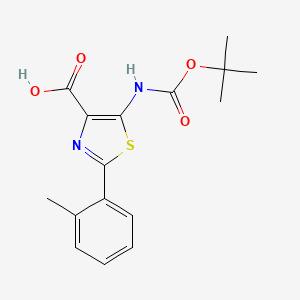
5-(Boc-amino)-2-(O-tolyl)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an o-tolyl group, and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
類似化合物との比較
Similar Compounds
5-Amino-2-(o-tolyl)thiazole-4-carboxylicacid: Lacks the Boc protecting group.
5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylicacid: Contains a phenyl group instead of an o-tolyl group.
Uniqueness
The presence of the Boc protecting group and the o-tolyl group makes 5-((tert-Butoxycarbonyl)amino)-2-(o-tolyl)thiazole-4-carboxylicacid unique, as these groups can influence the compound’s reactivity and interactions in various chemical and biological contexts.
生物活性
5-(Boc-amino)-2-(O-tolyl)thiazole-4-carboxylic acid is a thiazole derivative that has gained attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This compound features a tert-butoxycarbonyl (Boc) protected amine and an ortho-tolyl group, which contribute to its unique properties and potential therapeutic applications.
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 274.32 g/mol
- Structural Features :
- Boc protection enhances stability and solubility.
- Ortho-tolyl substitution may influence binding affinity to biological targets.
The compound exhibits a dual inhibition mechanism, targeting both histone deacetylases (HDACs) and various kinases involved in cell signaling pathways. This action can lead to antiproliferative effects on cancer cell lines, including leukemia and prostate cancer cells. The inhibition of HDACs is particularly relevant as it affects gene expression linked to cell cycle regulation and apoptosis.
Anticancer Properties
-
Inhibition of Histone Deacetylases :
- The compound has shown promising results in inhibiting HDACs, which are critical for the regulation of gene expression related to cancer progression. This inhibition can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the repression of oncogenes .
-
Activity Against Cancer Cell Lines :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against leukemia and prostate cancer cells .
-
Comparison with Other Compounds :
- A comparative analysis with structurally similar compounds reveals that the ortho-tolyl substitution enhances its biological activity compared to other thiazole derivatives. For instance, compounds like 2-Amino-N-(o-tolyl)thiazole-5-carboxamide show different inhibition profiles, focusing on Bcr-Abl pathways rather than HDACs .
Enzyme Inhibition Studies
This compound has also been evaluated for its inhibitory activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Studies indicate that compounds with similar thiazole scaffolds exhibit varying degrees of CA inhibition, suggesting potential applications in treating conditions like glaucoma or edema .
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives, including:
- Study on HDAC Inhibition :
- A study demonstrated that thiazole derivatives could inhibit HDACs effectively, leading to altered gene expression patterns associated with reduced tumor growth .
- Carbonic Anhydrase Inhibition :
Summary Table of Biological Activity
| Compound Name | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HDACs | Low micromolar | Significant antiproliferative effects against leukemia and prostate cancer |
| 2-Amino-N-(o-tolyl)thiazole-5-carboxamide | Bcr-Abl | Varies | Focus on targeted therapy for specific leukemias |
| Various Thiazoles | Carbonic Anhydrase | Varies | Potential applications in glaucoma treatments |
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-(2-methylphenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-9-7-5-6-8-10(9)12-17-11(14(19)20)13(23-12)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
InChIキー |
IBVOOCFOPBYDBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















